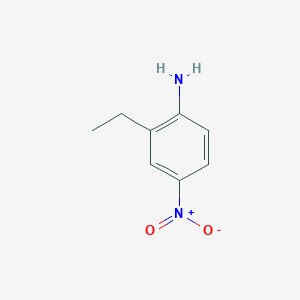

2-Ethyl-4-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPKZQDPBRDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564392 | |

| Record name | 2-Ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6853-29-8 | |

| Record name | 2-Ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4 Nitroaniline

Established Synthetic Routes for 2-Ethyl-4-nitroaniline

The traditional synthesis of this compound relies on a series of well-documented chemical transformations. These methods, while effective, often present challenges in terms of regioselectivity and reaction conditions.

Nitration Reactions

Nitration is a fundamental step in the synthesis of this compound, typically involving the introduction of a nitro group (-NO2) onto an aromatic ring. A common strategy is the nitration of N-ethylaniline. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. smolecule.comprepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich aniline (B41778) ring.

Another approach involves the nitration of a precursor molecule that already contains an ethyl group. For instance, the nitration of ethylbenzene (B125841) would yield a mixture of ortho, meta, and para-nitroethylbenzene isomers, from which the desired para-isomer would need to be separated and further transformed. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The amino group (-NH2) or a substituted amino group (-NHR) is a strong activating group and an ortho-, para-director, while the ethyl group is a weakly activating ortho-, para-director. lkouniv.ac.inlibretexts.org

To control the regioselectivity and avoid unwanted side reactions, the amino group is often protected before nitration. For example, 4-ethylaniline (B1216643) can be acetylated with acetic anhydride (B1165640) to form N-(4-ethylphenyl)acetamide. Nitration of this protected intermediate, followed by hydrolysis of the amide group, yields 4-ethyl-2-nitroaniline. prepchem.com This multi-step process, while longer, often provides a cleaner product with higher yields of the desired isomer.

A study on the nitration of N,N-diethyl-2-chloroaniline using a nitrating mixture of HNO₃/H₂SO₄ at low temperatures (0-5°C) highlights the importance of controlling reaction conditions to manage regioselectivity. Similarly, research on the nitration of 2-ethoxyphenol (B1204887) to produce 2-ethoxy-4-nitrophenol, an intermediate for other syntheses, has explored various nitrating agents to optimize yield and minimize byproducts. researchgate.net

Table 1: Comparison of Nitration Methods for Anilines and Related Compounds

| Starting Material | Nitrating Agent | Reaction Conditions | Yield (%) | Key Observations | Reference |

| N-Ethylaniline | Conc. HNO₃ / Conc. H₂SO₄ | Low temperature | Moderate | Formation of isomeric byproducts | smolecule.com |

| 4-Ethylaniline | Acetic anhydride, then HNO₃ | 10-13°C, followed by hydrolysis | 69.3 | Protection of amino group improves regioselectivity | prepchem.com |

| N,N-Diethyl-2-chloroaniline | HNO₃/H₂SO₄ (1:3 v/v) | 0-5°C, 4 hours | 70-75 | Regioselectivity is a critical challenge | |

| 2-Ethoxyphenol | Ferric nitrate (B79036) | - | 55.5 | Ferric nitrate identified as an optimal catalyst | researchgate.net |

Reduction Strategies for Nitro Precursors

The reduction of a dinitro precursor is another viable route to this compound. This method typically starts with a dinitro compound, such as 1-ethyl-2,4-dinitrobenzene, and selectively reduces one of the nitro groups to an amino group. The challenge lies in achieving chemoselectivity, as both nitro groups are susceptible to reduction.

Various reducing agents and catalytic systems have been employed for this purpose. Catalytic hydrogenation using noble metal catalysts like palladium on carbon (Pd/C) is a common method. google.com The reaction conditions, including hydrogen pressure, temperature, and catalyst loading, can be adjusted to favor the partial reduction of one nitro group.

Chemical reductants such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) are also effective. google.com This method is often preferred in industrial settings due to its lower cost. The selective reduction of dinitroaromatic compounds can also be achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, which are known for their ability to selectively reduce one nitro group in the presence of another.

A study reported the selective reduction of 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline (B1294389) using hydrogen gas with a palladium on carbon catalyst and powdered iron in a mixture of ethanol (B145695), acetic acid, and water. google.com This highlights the potential for using mixed catalyst systems to enhance selectivity. Metal-free reduction methods are also being explored, utilizing reagents like tetrahydroxydiboron, which offers good functional group tolerance. organic-chemistry.org

Alkylation and Amination Reactions in this compound Synthesis

Alkylation and amination reactions represent a third major pathway for the synthesis of this compound. These methods involve the introduction of the ethyl group or the amino group at a specific stage of the synthesis.

Alkylation typically involves the reaction of a precursor molecule, such as 4-nitroaniline (B120555), with an ethylating agent like ethyl bromide or ethyl iodide. researchgate.net This reaction is a nucleophilic substitution where the amino group of the nitroaniline acts as the nucleophile. pearson.com To drive the reaction, a base such as potassium carbonate is often used to deprotonate the amine, increasing its nucleophilicity. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed. However, a significant challenge in the N-alkylation of anilines is the potential for over-alkylation, leading to the formation of tertiary amines. eopcw.com

Amination reactions, on the other hand, involve the introduction of an amino group. For instance, a precursor like 1-ethyl-4-nitro-2-halobenzene could undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent to yield this compound. Reductive amination is another powerful technique where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. rsc.org For example, 2-nitro-4-ethylbenzaldehyde could be reductively aminated with ammonia to form the target compound.

A patented method describes the N-ethylation of 4-chloro-2-nitroaniline's precursor, 2,5-dichloro-nitrobenzene, with ethylamine (B1201723) in ethanol, achieving a high yield. Another study details the N-ethylation of nitroanilines using an alkyl halide under mild conditions. researchgate.net

Advanced Synthetic Strategies and Process Optimization

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for synthesizing this compound. These advanced strategies focus on novel catalyst systems and the principles of green chemistry.

Catalyst Systems in this compound Synthesis

The development of advanced catalyst systems is at the forefront of optimizing the synthesis of this compound. In nitration reactions, while traditional methods rely on strong acids, research is exploring the use of solid acid catalysts and milder nitrating agents to improve safety and reduce waste. For example, the use of ferric nitrate has been shown to be an effective catalyst for the nitration of 2-ethoxyphenol. researchgate.net

In reduction reactions, while palladium on carbon remains a workhorse catalyst, bimetallic catalysts and catalysts supported on novel materials are being investigated to enhance selectivity and activity. The combination of a noble metal catalyst with iron or iron salts has been shown to be effective for the selective reduction of dinitrobenzenes. google.com Iron-catalyzed transfer hydrogenation has also been demonstrated for the condensation of 2-nitroanilines with vicinal diols, showcasing the versatility of iron catalysts. rsc.org

For alkylation reactions, copper-catalyzed N-alkylation has emerged as a promising alternative to traditional methods. Copper(I) iodide has been shown to accelerate the alkylation rates of analogous N,N-dialkylanilines. Palladium catalysts have also been employed in the synthesis of related nitroanilines. chemicalbook.com

Green Chemistry Approaches and Reaction Conditions

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve sustainability. This includes the use of less hazardous reagents, alternative energy sources, and solvent-free reaction conditions.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a key green chemistry strategy. A novel one-pot method for the synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol has been proposed, combining aqueous-phase reforming of ethanol for in-situ hydrogen production, reduction of the nitro group, and N-alkylation over the same catalyst. sciengine.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times for the dialkylation of nitroanilines compared to conventional heating. The use of water as a solvent is another important green approach. An efficient, metal- and base-free reduction of nitroarenes to anilines has been demonstrated using vasicine (B45323) in water. organic-chemistry.org

Solvent-free reactions, or "grindstone chemistry," have also been explored for related syntheses, such as the preparation of aminoalkyl naphthols from 4-nitroaniline. orientjchem.org Furthermore, the development of organic solvent-free processes, such as the bromination of 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium, demonstrates the potential for greener halogenation reactions. researchgate.net

Table 2: Comparison of Advanced and Green Synthetic Approaches

| Reaction Type | Catalyst/Reagent | Reaction Conditions | Key Advantages | Reference |

| One-pot N-alkylation | Raney Ni | 413 K, 8 hours | Combines multiple steps, in-situ H₂ generation | sciengine.com |

| Microwave-assisted dialkylation | - | 100°C, 30 min | 75% reduction in reaction time | |

| Metal-free reduction | Vasicine | Water | Environmentally friendly solvent, avoids heavy metals | organic-chemistry.org |

| Grindstone Chemistry | Tannic acid | Solvent-free, grinding | Avoids organic solvents, simple workup | orientjchem.org |

| Solvent-free bromination | NaBr/NaBrO₃ | Aqueous acidic medium | Eliminates organic solvents, recyclable filtrate | researchgate.net |

Industrial Scale-Up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of this compound and related compounds presents several challenges. Key considerations involve cost-effectiveness, safety, yield optimization, and waste reduction. Traditional batch-stirred tank production methods are often associated with long production cycles, high energy consumption, and significant safety risks. google.com For instance, the industrial synthesis of structurally similar compounds, like 2-ethyl-4-fluoro-1-nitrobenzene, has been hindered by high-cost reagents, low product yields, and safety concerns, particularly with exothermic reactions that are difficult to control on a large scale. google.com

To address these issues, modern chemical manufacturing is shifting towards continuous flow processes using technologies like microchannel reactors. google.com This approach offers substantial advantages for nitration and alkylation reactions, which are central to the synthesis of this compound. Continuous flow technology enhances process safety by minimizing the volume of hazardous reactants at any given time and provides superior heat and mass transfer, allowing for better temperature control of exothermic nitration reactions. google.comresearchgate.net This leads to higher production efficiency, reduced energy and material consumption, and a significant decrease in wastewater discharge. google.com Companies like Aarti Industries Limited utilize a range of unit operations including nitration, alkylation, and reduction, often at pilot scale facilities to establish and optimize process parameters before full-scale production. environmentclearance.nic.in

Key Industrial Process Parameters:

| Parameter | Consideration | Advantage in Continuous Flow |

|---|---|---|

| Reaction Temperature | Control of exothermic nitration to prevent side reactions and ensure regioselectivity. | Superior heat transfer allows for precise temperature control (e.g., 18-40°C). google.com |

| Safety | Minimizing risks associated with hazardous reagents (e.g., nitric/sulfuric acid mixtures) and potentially explosive intermediates. | Small reactor volumes contain hazards; on-demand generation of intermediates is possible. researchgate.net |

| Yield & Purity | Maximizing the output of the desired isomer and minimizing impurities that are difficult to separate. | Improved control leads to higher selectivity and product purity (e.g., >98%). google.com |

| Cost | Reducing expenses related to raw materials, energy, and waste treatment. | Lower energy consumption, potential for catalyst recycling, and reduced labor costs. google.comgoogle.com |

Derivatization Chemistry and Analog Synthesis

The primary amino group and the aromatic ring of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Synthesis of Ethyl Anilinoacetate Derivatives

Ethyl anilinoacetate derivatives can be prepared from this compound through N-alkylation. This reaction typically involves the substitution of a halide from an ethyl haloacetate, such as ethyl bromoacetate, by the amino group of the aniline. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. This method is analogous to the preparation of related anilinoacetic acid esters, where an aniline derivative is alkylated with a haloacetate. google.com

The general synthetic scheme involves reacting this compound with ethyl bromoacetate. A non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, is used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

Representative Synthesis of an Ethyl Anilinoacetate Derivative:

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

|---|

Formation of Nitrobenzylidene Aniline Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound. ajol.info this compound, as a primary amine, can react with various aromatic aldehydes to form the corresponding N-benzylidene aniline Schiff bases. These compounds are characterized by the azomethine (-C=N-) functional group. ajol.info

The synthesis is typically a one-pot reaction where this compound is mixed with a substituted benzaldehyde (B42025) (e.g., 4-nitrobenzaldehyde) in an equimolar ratio. ajol.info The reaction is commonly performed in a solvent such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration process. The mixture is refluxed for several hours, and the product often precipitates upon cooling and can be purified by recrystallization. The formation of the imine bond is confirmed through spectroscopic methods. ajol.info

Data for Schiff Base Synthesis:

| Aniline Component | Aldehyde Component | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | 4-Nitrobenzaldehyde | Glacial Acetic Acid | Ethanol | N-(4-Nitrobenzylidene)-2-ethyl-4-nitroaniline |

Preparation of Other N-Alkyl Nitroaniline Derivatives

Further N-alkylation of this compound can be achieved to produce tertiary amines, or other N-alkyl nitroanilines can be synthesized through various routes. A common method involves the direct alkylation of the secondary amine of a precursor N-alkyl aniline. For instance, N-alkylation of a nitroaniline can be achieved by reacting it with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent. This method can be applied to introduce various alkyl groups (e.g., methyl, benzyl) onto the nitrogen atom.

An alternative strategy involves the nitration of an existing N-alkyl aniline. sci-hub.se However, direct nitration can sometimes lead to a mixture of products or oxidation. sci-hub.se A more controlled approach is the nucleophilic aromatic substitution (SNAr) reaction of a suitable nitro-substituted aryl halide with an amine. For example, N-ethyl-4-chloro-2-nitro-aniline can be synthesized by reacting 2,5-dichloronitrobenzene with ethylamine in ethanol. prepchem.com This demonstrates a viable route to N-alkylated nitroanilines where the alkyl group is introduced via reaction with a halo-nitroaromatic precursor.

Synthetic Approaches to N-Alkyl Nitroaniline Derivatives:

| Starting Material | Reagent(s) | Method | Product Example | Reference |

|---|---|---|---|---|

| 2-Methyl-4-nitroaniline (B30703) | Allyl bromide, K₂CO₃ | N-Alkylation | N-Allyl-2-methyl-4-nitroaniline | |

| 2,5-Dichloronitrobenzene | Ethylamine | SNAr | N-Ethyl-4-chloro-2-nitro-aniline | prepchem.com |

Molecular and Electronic Structure Elucidation of 2 Ethyl 4 Nitroaniline

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly quantum mechanical calculations, are indispensable tools for elucidating the molecular properties of nitroaromatic compounds. These techniques offer deep insights into geometry, electronic structure, and optical behavior that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for studying the structure and properties of nitroaniline derivatives due to its balance of accuracy and computational efficiency. DFT calculations are widely used to optimize ground-state geometries, analyze vibrational spectra, and investigate intermolecular interactions. scispace.comresearchgate.net For instance, studies on other ortho- and para-nitroaniline derivatives have successfully used DFT to analyze how intra- and intermolecular hydrogen bonding and π-π stacking interactions influence crystal packing. researchgate.net

In 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond often forms between the amino and nitro groups, creating a stable six-membered chelate ring. scispace.comresearchgate.net This interaction significantly affects the molecule's conformation and its subsequent intermolecular associations. researchgate.net Furthermore, DFT calculations, often corrected for van der Waals forces, have been crucial in quantifying the dimerization energies arising from the stacking of these molecules. researchgate.net The effect of solvents on the properties of nitroanilines is also effectively studied using DFT, revealing that bond lengths tend to increase with the polarity of the solvent. researchgate.netaip.org

Ab initio methods, such as the Hartree-Fock (HF) method, provide a foundational approach to calculating electronic properties from first principles, without reliance on empirical data. ncsu.edu Studies on 4-nitroaniline (B120555) and its N-substituted alkyl derivatives have utilized ab initio restricted HF-DFT methods (like B3LYP) to investigate the effects of substituents and solvents on their electronic properties. researchgate.net These calculations show that the addition of alkyl groups to the amino nitrogen enhances properties like dipole moment (µ) and polarizability (α). researchgate.net For example, a study using the B3LYP method with a 6-31G* basis set demonstrated that successive substitution with alkyl groups at the amino nitrogen leads to an increase in these electronic properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. chimicatechnoacta.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that clarifies the potential for intramolecular charge transfer (ICT). tjpr.org Molecules with smaller energy gaps are generally more polarizable and chemically reactive. royalsocietypublishing.org

In push-pull systems like 2-Ethyl-4-nitroaniline, the amino group (-NH2) acts as an electron donor (D) and the nitro group (-NO2) as an electron acceptor (A), connected by a π-conjugated phenyl ring. An electronic transition, often initiated by light, can cause a charge transfer from the HOMO, typically localized on the donor and the π-system, to the LUMO, which is usually centered on the acceptor group. researchgate.net This ICT is fundamental to the nonlinear optical properties of these molecules. royalsocietypublishing.org Studies on N,N-diethyl-4-nitroaniline, a close analogue, show that the ethyl group's strong electron-pushing effect leads to a low optical gap, inducing efficient charge transfer. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Perylene (for comparison) | -5.1144 | -2.1209 | 2.9935 | researchgate.net |

| 2,3-diphenylcyclopropenone (in gas phase) | -6.6124 | -2.1497 | 4.4627 | researchgate.net |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | -0.17944 | -0.09162 | 0.08782 | tjpr.org |

A common finding is that the excited-state dipole moment is significantly higher than the ground-state moment, indicating that the charge-transfer state is more polar and stabilized by polar solvents. doi.orgrsc.org This phenomenon, known as positive solvatochromism, is a hallmark of push-pull chromophores. doi.org The addition of alkyl substituents to the amino group generally increases the ground-state dipole moment and polarizability. researchgate.net This enhancement is associated with a decrease in the optical gap, implying greater reactivity and susceptibility for electro-optic applications. researchgate.net N,N-diethyl-4-nitroaniline, for example, exhibits a higher dipole moment and polarizability compared to 4-nitroaniline itself. researchgate.net

| Compound | Ground State Dipole Moment (Debye) | Optical Band Gap (eV) | Source |

|---|---|---|---|

| p-nitroaniline derivatives (general range) | 9 - 14 | Not specified | doi.org |

| p-nitrophenyl substituted ethenyl indoles | 4.34 - 9.32 | Not specified | rsc.org |

| N,N-diethyl-4-nitroaniline (in vacuum) | 8.6369 | 4.83 | researchgate.net |

For crystalline materials, understanding the collective electronic behavior is essential. Band structure calculations investigate the energy bands that electrons can occupy within the crystal lattice. Studies on crystals of 2-methyl-4-nitroaniline (B30703) (MNA) and 2-amino-4-nitroaniline (ANA) using DFT show that these organic crystals typically have indirect band gaps and band structures with low dispersion. acs.orgresearchgate.net This low dispersion signifies that intermolecular interactions are relatively weak compared to the intramolecular covalent bonds. acs.org

Excitonic effects, which describe the bound state of an electron and an electron hole, are also significant in these materials. acs.org Investigations using time-dependent DFT (TD-DFT) reveal that excitonic effects can be considerable, influencing the optical absorption spectra. acs.orgresearchgate.net These calculations are vital for predicting the material's response to light and its potential in photonic devices. acs.org The band gap of a material can also be influenced by light polarization, with different band gaps observed depending on the orientation of the electric vector of the incident light relative to the crystal axes. rsc.org

Molecular Conformation and Geometry

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Based on computational studies of analogous molecules, the ground state of 4-nitroaniline is known to be non-planar. researchgate.net The geometry is a result of the interplay between the electronic effects of the substituent groups and the steric hindrance they may impose.

The geometry changes significantly upon electronic excitation. Resonance Raman analysis combined with DFT calculations on p-nitroaniline shows that the major structural changes involve the C(phenyl)–N(nitro) bond, the N–O bonds of the nitro group, and the phenyl ring's carbon-carbon bonds. aip.org Interestingly, the geometry of the amino group shows little change during this transition. aip.org For this compound, the presence of the ortho-ethyl group is expected to introduce steric interactions that could influence the planarity of the molecule and the orientation of the adjacent amino group, potentially affecting the intramolecular charge transfer characteristics.

Substituent Effects on Molecular Geometry

The electronic properties of the substituents—the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2)—profoundly influence the geometry of the benzene (B151609) ring. vulcanchem.comresearchgate.net The presence of both an electron-donating and an electron-withdrawing group creates a "push-pull" system that affects bond lengths and angles within the aromatic ring. vulcanchem.com In 2-nitroaniline derivatives, the formation of an intramolecular hydrogen bond between the amino and nitro groups can create a six-membered chelate ring, which enhances the planarity and affects the stacking behavior of the molecules. scispace.comresearchgate.netresearchgate.net The ethyl group at the 2-position introduces steric bulk, which can influence the orientation of the adjacent amino group and potentially disrupt the planarity of the system to minimize van der Waals repulsions. The interplay of these electronic and steric effects dictates the final molecular geometry.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of this compound molecules in the solid state is governed by a variety of non-covalent interactions, leading to the formation of complex three-dimensional structures.

π-π Stacking and Aromatic Interactions

The planar aromatic rings of this compound are prone to π-π stacking interactions, which contribute to the stabilization of the crystal lattice. These interactions can manifest as either face-to-face or offset stacking arrangements, with typical interplanar distances in related compounds ranging from 3.4 to 3.7 Å. The substituent groups on the aromatic ring influence the nature and strength of these interactions. In some 2-nitroaniline derivatives, the formation of a chelate ring via an intramolecular hydrogen bond can lead to pseudo-stacked structures with neighboring aromatic rings. scispace.comresearchgate.net However, in certain conformations, particularly bent or non-planar arrangements, π-π stacking interactions may be precluded. nih.gov

Spectroscopic and Crystallographic Characterization of 2 Ethyl 4 Nitroaniline

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are instrumental in identifying functional groups and elucidating molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational motions.

A vapor phase FT-IR spectrum of 2-Ethyl-4-nitroaniline is available, providing insight into its fundamental vibrational modes in the gaseous state. nih.gov While a detailed peak assignment for this compound is not extensively documented in the literature, analysis of related compounds such as 2,6-dibromo-4-nitroaniline (B165464) and other substituted nitroanilines allows for a general interpretation of the expected spectral regions. nih.gov

Key vibrational modes for nitroanilines typically include:

N-H stretching: The amino group (NH₂) exhibits symmetric and asymmetric stretching vibrations, which are sensitive to hydrogen bonding.

NO₂ stretching: The nitro group (NO₂) has characteristic symmetric and asymmetric stretching frequencies.

C-H stretching: These arise from the aromatic ring and the ethyl substituent.

C=C stretching: Vibrations within the benzene (B151609) ring.

Bending vibrations: Various bending modes (scissoring, wagging, twisting) for the NH₂, CH₂, and CH₃ groups.

For comparison, the FT-IR and FT-Raman spectra of a related compound, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, have been recorded and analyzed, offering a reference for the vibrational modes involving an ethyl group and a nitro-substituted phenyl ring. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to predict the vibrational frequencies of similar molecules, which can aid in the assignment of experimental spectra. nih.govnih.govresearchgate.net

Table 1: Representative FT-IR Vibrational Frequencies for Substituted Nitroanilines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |

| Asymmetric NH₂ Stretching | 3400 - 3500 | cellulosechemtechnol.ro |

| Symmetric NH₂ Stretching | 3300 - 3400 | cellulosechemtechnol.ro |

| Aromatic C-H Stretching | 3000 - 3100 | conicet.gov.ar |

| Aliphatic C-H Stretching | 2850 - 3000 | cellulosechemtechnol.ro |

| Asymmetric NO₂ Stretching | 1500 - 1550 | conicet.gov.ar |

| Symmetric NO₂ Stretching | 1335 - 1385 | conicet.gov.ar |

| C=C Ring Stretching | 1450 - 1600 | cellulosechemtechnol.ro |

| NH₂ Bending | 1600 - 1650 | cellulosechemtechnol.ro |

Note: This table provides general frequency ranges and is based on data for various substituted nitroanilines. Specific values for this compound may vary.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific experimental FT-Raman data for this compound is scarce in the literature, studies on related compounds like 2,6-dibromo-4-nitroaniline have been conducted. nih.gov These studies often involve both experimental measurements and computational calculations to assign the observed Raman bands. nih.gov The analysis of such related molecules indicates that the prominent Raman bands would likely correspond to the symmetric vibrations of the nitro group, ring breathing modes, and C-H vibrations of the ethyl group.

Overtone spectroscopy involves the absorption of radiation at frequencies that are approximately multiples of the fundamental vibrational frequencies. These transitions are typically much weaker than the fundamental absorptions. The study of overtone spectra, particularly in the near-infrared (NIR) region, can provide valuable information about anharmonicity and intramolecular interactions, such as hydrogen bonding. cdnsciencepub.comscilit.comacs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule, which occur upon the absorption of ultraviolet or visible light.

UV-Vis spectroscopy of nitroanilines is characterized by strong absorption bands in the UV and visible regions. These are often attributed to intramolecular charge-transfer (ICT) transitions, where electron density is transferred from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene ring.

While a specific UV-Vis spectrum for this compound is not widely published, studies on the reduction of 2-nitroaniline (B44862) show absorption maxima that can be indicative of the electronic transitions in the parent molecule. researchgate.net The position and intensity of the charge-transfer band are highly dependent on the substitution pattern on the aniline (B41778) ring. Computational studies on molecules like 2-methyl-4-nitroaniline (B30703) have been used to understand their electronic structure and optical properties, providing a theoretical framework for interpreting the spectra of related compounds like this compound. acs.org

The electronic absorption spectra of push-pull molecules like this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. grafiati.com This is because the dipole moment of the molecule can change significantly upon electronic excitation, leading to differential solvation of the ground and excited states.

Studies on N-alkyl-substituted o-nitroanilines have demonstrated the influence of solvent on their electronic spectra. cdnsciencepub.com In these systems, an increase in solvent polarity generally leads to a bathochromic (red) shift of the charge-transfer band, indicating that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. While direct experimental data on the solvatochromism of this compound is limited, it is expected to exhibit similar behavior. The use of solvatochromic probes like 2-Chloro-N,N-diethyl-4-nitroaniline in various solvents provides a basis for understanding how different solvent properties (polarity, hydrogen bond acidity, and basicity) can influence the electronic transitions in related nitroaromatic compounds. du.ac.ir

Resonance Raman Spectroscopy and Excited-State Dynamics

Direct experimental data on the Resonance Raman Spectroscopy (RRS) of this compound is not extensively available in the surveyed literature. However, the principles of this technique and the behavior of structurally similar molecules, such as p-nitroaniline, provide significant insight into the expected excited-state dynamics.

This compound is a "push-pull" molecule, characterized by an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) at opposite ends of an aromatic system. This structure leads to a significant charge-transfer character in its low-lying electronic excited states. RRS is a powerful technique for probing the structural changes that occur in a molecule immediately following electronic excitation. By tuning the excitation wavelength to be in resonance with an electronic transition, specific vibrational modes coupled to that transition are selectively enhanced.

For analogous molecules like p-nitroaniline, studies have shown that upon electronic excitation, significant geometry changes occur predominantly in the phenyl ring and the nitro group. Specifically, the C-N(nitro) and N-O bonds are highly affected, indicating a redistribution of electron density in the excited state. The solvent environment plays a crucial role in these dynamics; increasing solvent polarity typically lowers the total vibrational reorganization energy while increasing the solvent reorganization energy. It is reasonable to infer that this compound would exhibit similar behavior, with its excited-state dynamics being heavily influenced by changes in the quinoidal character of the benzene ring and the geometry of the nitro group.

Mass Spectrometry for Structural Elucidation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like this compound. The process involves separating the compound from a mixture using a gas chromatograph and then analyzing it with a mass spectrometer, which bombards the molecule with electrons, causing it to ionize and fragment.

The molecular formula of this compound is C₈H₁₀N₂O₂, corresponding to a molecular weight of approximately 166.18 g/mol . nih.gov In a typical GC-MS analysis, the mass spectrum would show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound are predicted to include:

Loss of the ethyl group (C₂H₅•), resulting in a fragment at m/z 137.

Loss of a methyl radical (CH₃•) from the ethyl group, leading to a significant ion at m/z 151.

Cleavage of the nitro group (NO₂•), producing a fragment at m/z 120.

Loss of nitric oxide (NO•) followed by carbon monoxide (CO), which are common fragmentation pathways for nitroaromatic compounds.

A GC-MS spectrum for this compound is available in spectral databases, confirming its utility for positive identification. nih.gov

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 137 | [M - C₂H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Although a published, fully assigned spectrum was not found in the initial search, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the substituent groups.

¹H NMR:

Ethyl Group: An upfield triplet corresponding to the three methyl protons (CH₃) and a quartet for the two methylene (B1212753) protons (CH₂), with coupling between them.

Aromatic Protons: Three distinct signals in the downfield aromatic region. The proton ortho to the amino group and meta to the nitro group would be the most shielded. The proton ortho to the nitro group would be the most deshielded due to the group's strong electron-withdrawing nature.

Amine Protons: A broad singlet for the two NH₂ protons, the chemical shift of which can be solvent-dependent.

¹³C NMR:

Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

Aromatic Carbons: Six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons directly attached to the nitro group (C4) and the amino group (C1) would be clearly identifiable based on their chemical shifts, as would the carbon bearing the ethyl group (C2).

A patent document indicates that NMR spectra were consistent with the assigned structure of this compound during its synthesis. googleapis.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Type | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂CH₃ | ~1.2 | Triplet |

| -CH₂ CH₃ | ~2.7 | Quartet | |

| -NH₂ | ~4.5-6.0 | Broad Singlet | |

| Aromatic H | ~6.7-8.1 | 3 distinct signals | |

| ¹³C NMR | -CH₂C H₃ | ~15 | - |

| -C H₂CH₃ | ~25 | - |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and torsional angles.

As of the latest review of scientific literature, a complete single crystal X-ray diffraction study, including the determined crystal structure and atom-numbering scheme for the specific compound this compound, is not publicly available. While crystallographic data exists for derivatives and related nitroaniline compounds, this information cannot be directly extrapolated to describe the precise crystal structure of this compound itself. google.com Such a study, were it to be performed, would yield a detailed molecular model and establish the unambiguous conformation of the ethyl group relative to the plane of the benzene ring.

The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions collectively define the supramolecular assembly.

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 4 Nitroaniline

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. The mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effects of the substituents on 2-Ethyl-4-nitroaniline are as follows:

Amino group (-NH₂): As a powerful activating group with a lone pair of electrons, it strongly directs incoming electrophiles to the positions ortho (position 6) and para (position 4, already substituted) to itself.

Ethyl group (-C₂H₅): This alkyl group is a weak activator and also directs ortho (position 3) and para (position 5) to itself.

Nitro group (-NO₂): This is a strong deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position (positions 2 and 6, relative to the nitro group).

Considering the available positions (C3, C5, C6):

Position 3: Ortho to the ethyl group and ortho to the amino group, but also ortho to the deactivating nitro group.

Position 5: Para to the ethyl group and meta to the amino group, but para to the deactivating nitro group.

Position 6: Ortho to the amino group, but meta to the nitro group and sterically hindered by the adjacent ethyl group.

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 2-Ethyl-4,6-dinitroaniline | The amino group strongly directs ortho to position 6. While sterically hindered, the electronic activation is significant. The nitro group directs meta to this position. |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-6-ethyl-4-nitroaniline | Similar to nitration, the amino group's directing effect is dominant, favoring substitution at the ortho position (C6). |

| Sulfonation | Fuming H₂SO₄ | 3-Ethyl-5-nitro-2-aminobenzenesulfonic acid | Sulfonation is often sensitive to steric hindrance, potentially favoring the less hindered C5 position, which is para to the ethyl group. |

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that contain a good leaving group (such as a halide) and are activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.gov

This compound itself is generally not a substrate for classical SNAr reactions because it lacks a suitable leaving group. The groups present (H, NH₂, C₂H₅) are not readily displaced by nucleophiles. However, the principle of SNAr activation can be observed in related structures. The presence of the nitro group at C4 would strongly activate positions 3 and 5 for nucleophilic attack if a leaving group were present at one of those positions. nih.gov

Research on related nitroaromatic compounds demonstrates that under specific conditions, groups other than halogens, such as alkoxy groups, can be displaced in SNAr reactions. For instance, studies on 4,5-dialkoxy-2-nitroanilines have shown that transetherification can occur where an alkoxy group is substituted by another alcohol under basic conditions, proceeding through a Meisenheimer complex. uj.edu.pl This highlights the powerful activating effect of the nitro group. For this compound, a synthetic derivative such as 2-Ethyl-5-fluoro-4-nitroaniline would be highly susceptible to nucleophilic attack at the C5 position, with fluoride (B91410) acting as the leaving group.

Reactivity of the Nitro Group and Amino Group

The functional groups of this compound exhibit their own characteristic reactivities.

Reactivity of the Amino Group: The amino group (-NH₂) is basic and nucleophilic, allowing it to participate in several fundamental organic reactions. wikipedia.org

Acylation: It readily reacts with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(2-Ethyl-4-nitrophenyl)acetamide. This reaction is often used to protect the amino group or modify the electronic properties of the ring. smolecule.com

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). This diazonium group is an excellent leaving group (N₂) and a versatile intermediate in synthesis, allowing for its replacement by a wide variety of nucleophiles (e.g., -OH, -CN, -Br, -I) through reactions like the Sandmeyer reaction. wikipedia.org

Basicity: The amino group imparts basic properties, allowing it to react with acids to form anilinium salts. noaa.govechemi.com However, the electron-withdrawing nitro group significantly reduces the basicity of the amino group compared to aniline (B41778) or ethylaniline. wikipedia.orgwikipedia.org

Reactivity of the Nitro Group: The nitro group (-NO₂) is a key functional group, primarily known for its ability to be reduced.

Reduction: The most significant reaction of the nitro group is its reduction to a primary amino group (-NH₂). This transformation is crucial for the synthesis of diamines and other complex molecules. The reduction can be achieved using various methods:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C). orientjchem.orgunimi.it This method is generally clean and efficient.

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). smolecule.com The complete reduction of this compound yields 2-ethylbenzene-1,4-diamine. The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, although these are typically not isolated. orientjchem.org

| Functional Group | Reaction | Reagents | Product |

| Amino Group | Acylation | Acetyl Chloride, Pyridine | N-(2-Ethyl-4-nitrophenyl)acetamide |

| Amino Group | Diazotization | NaNO₂, HCl, 0-5 °C | 2-Ethyl-4-nitrophenyldiazonium chloride |

| Nitro Group | Reduction | H₂, Pd/C | 2-Ethylbenzene-1,4-diamine |

| Nitro Group | Reduction | Fe, HCl | 2-Ethylbenzene-1,4-diamine |

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, particularly in the reduction of its nitro group and in modern cross-coupling reactions.

Catalytic Reduction of the Nitro Group: As mentioned, catalytic hydrogenation is a premier method for converting the nitro group to an amine. The choice of catalyst and reaction conditions can be optimized for yield and purity. This transformation is fundamental in industries that use diamines as precursors for polymers and pharmaceuticals. google.com

| Catalyst System | Reducing Agent | Solvent | Typical Outcome |

| Pd/C (5-10%) | H₂ (1-5 atm) | Ethanol (B145695), Methanol | High yield and selectivity for 2-ethylbenzene-1,4-diamine. orientjchem.org |

| Raney Nickel | H₂ (high pressure) | Ethanol | Effective but may require higher pressure/temperature. |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm) | Acetic Acid | Highly active catalyst for nitro group reduction. |

| Co₃O₄-NPs | NaBH₄ | Water/Methanol | Nanoparticle catalysts have shown high efficiency for nitroarene reduction. unimi.it |

Catalytic Cross-Coupling Reactions: While traditional cross-coupling reactions require a halide or triflate, recent advances have enabled the use of the nitro group itself as a coupling partner in a process known as denitrative coupling. acs.org This transition-metal-catalyzed reaction involves the activation and cleavage of the C–NO₂ bond.

Denitrative Cross-Coupling: Palladium or copper catalysts can facilitate the coupling of nitroarenes with various partners. For example, a Pd-catalyzed reaction could couple this compound with a boronic acid (denitrative Suzuki-Miyaura coupling) or an amine (denitrative Buchwald-Hartwig amination). acs.org The proposed mechanism often involves the oxidative addition of the C–NO₂ bond to a low-valent metal center (e.g., Pd(0)), followed by reaction with the nucleophile and reductive elimination to form the product. acs.org

Furthermore, derivatives of this compound are versatile substrates for established cross-coupling reactions. For instance, a borylated derivative, such as N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds by reacting it with aryl halides in the presence of a palladium catalyst.

Advanced Optical and Material Science Applications of 2 Ethyl 4 Nitroaniline Derivatives

Nonlinear Optical (NLO) Properties

Nitroaniline derivatives are a well-known class of push-pull molecules. In these molecules, a conjugated π-electron system, the phenyl group, connects an electron-donating group (like an amino group) to an electron-accepting group (like a nitro group). researchgate.net This structure facilitates a high degree of intramolecular charge transfer (ICT), which is responsible for their exceptional nonlinear optical (NLO) activity. researchgate.netrsc.org The introduction of an ethyl group at the 2-position of 4-nitroaniline (B120555) can further modify and enhance these properties.

The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. In nitroaniline derivatives, a high β value is closely linked to the intramolecular charge transfer from the electron-donating amino group to the electron-accepting nitro group through the π-conjugated system. researchgate.netmdpi.com This charge transfer leads to a significant change in the molecule's dipole moment upon excitation, a crucial factor for high NLO activity. doi.org

Table 1: Calculated NLO Properties of Related Nitroaniline Derivatives

| Compound | First Hyperpolarizability (β) | Method | Reference |

|---|---|---|---|

| meta-Nitroaniline | 1.69 × 10⁻³⁰ esu (at 1064 nm) | Hückel–Agrawal's approximation | acs.org |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) derivatives | 31.7–86.5 × 10⁻³⁰ esu (static) | DFT | royalsocietypublishing.org |

| FCO-2FR1 based derivatives | up to 11.22 × 10⁻²⁷ esu | DFT | nih.gov |

This table presents data for related compounds to illustrate the range of NLO properties observed in similar molecular structures.

The optical properties of molecular crystals like those of nitroaniline derivatives are not solely determined by the properties of individual molecules but are also influenced by intermolecular interactions. researchgate.netacs.org These interactions can lead to the formation of excitons, which are bound states of an electron and a hole. acs.orgresearchgate.net The presence of excitons can significantly affect the NLO response of the material. aps.org

In crystals of nitroaniline derivatives, the arrangement of molecules and the degree of intermolecular overlap determine the band structure and the nature of excitonic effects. researchgate.netacs.org For example, in 2-methyl-4-nitroaniline (B30703) (MNA), a close analog of 2-Ethyl-4-nitroaniline, the molecules are polarized along the same axis with less overlap, leading to a larger NLO response compared to other isomers. researchgate.netacs.org It has been shown that excitonic effects have a high potential to influence the NLO properties in these crystals. researchgate.netacs.org Theoretical studies have revealed the presence of multiple spin singlet excitonic features in the optical spectra of meta-nitroaniline and para-nitroaniline crystals, with binding energies that differ between the isomers. researchgate.net This highlights the sensitivity of excitonic contributions to the specific molecular structure and crystal packing.

Crystals of nitroaniline derivatives often exhibit significant optical anisotropy, meaning their optical properties vary depending on the direction of light propagation. researchgate.netacs.org This anisotropy is a direct consequence of the ordered arrangement of the molecules within the crystal lattice. acs.org The considerable below-band-gap anisotropy observed in crystals like 2-methyl-4-nitroaniline makes them suitable for applications that require polarization-dependent light manipulation. researchgate.net

Surface plasmon resonance (SPR) is another phenomenon of interest in the context of nitroaniline derivatives. rsc.orgnih.gov LSPR is the collective oscillation of free electrons in a metal nanoparticle when excited by light. rsc.orgresearchgate.net The interaction of nitroaniline derivatives with metallic nanostructures can lead to shifts in the plasmon resonance band. researchgate.net For example, doping gold nanoparticles with meta-nitroaniline resulted in a blue shift of the surface plasmon resonance band. researchgate.net This plasmonic interaction can be utilized in sensing applications and for monitoring chemical reactions at interfaces. rsc.orgresearchgate.net

Push-Pull Chromophores and Organic Materials Development

The quintessential "push-pull" architecture of this compound, featuring an electron-donating group (-NHC₂H₅) and an electron-withdrawing group (-NO₂) connected by a π-conjugated system, makes it a valuable building block for the development of advanced organic materials. rsc.orgmdpi.com This molecular design leads to significant intramolecular charge transfer (ICT), which is the foundation for many of their desirable optical and electronic properties. rsc.orgdoi.org

Derivatives of para-nitroaniline are widely used in the design and synthesis of molecules with high electro-optic coefficients, which are crucial for applications in optical data storage and telecommunications. doi.org The goal is often to enhance the first hyperpolarizability (β) without significantly shifting the material's absorption into the visible region of the spectrum, thereby maintaining optical transparency. doi.org The ethyl group in this compound can be strategically utilized to fine-tune these properties.

The development of novel organic NLO materials often involves the synthesis of new derivatives. For example, a tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, was synthesized and found to be a promising material for nonlinear optics, with one of its crystal forms exhibiting a second-harmonic generation efficiency about ten times stronger than meta-nitroaniline. rsc.org This highlights the potential for creating highly active NLO materials by modifying the basic nitroaniline structure.

Applications in Dye Synthesis and Colorimetric Analysis

The chromophoric nature of this compound and its derivatives, arising from the extended conjugation and the presence of the nitro and amino groups, makes them suitable for use in the synthesis of dyes. smolecule.comgoogle.com The nitro group, in particular, contributes to the color of these compounds. solubilityofthings.com N-ethyl-2,4-dimethyl-5-nitroaniline, for instance, is used as an intermediate in the synthesis of dyes. smolecule.com Similarly, N-Ethyl-2-nitroaniline can be used as a precursor for various dyes; its reduction to N-ethylaniline allows for diazotization and coupling reactions to produce a wide array of colored compounds. smolecule.com

In the field of analytical chemistry, nitroaniline derivatives can be employed in colorimetric analysis. solubilityofthings.com The presence of the nitro group can make the compound useful as a reagent for the qualitative detection of other substances in a mixture. solubilityofthings.com For example, a colorimetric method for the analysis of aqueous phenylenediamines and aniline (B41778) has been developed using a colorimetric reagent to form stable, colored compounds. researchgate.net While this specific example does not use this compound directly, it demonstrates the principle of using aniline derivatives in colorimetric assays.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the environmental fate and biodegradation of the chemical compound This compound . Published studies detailing its microbial metabolism, enzymatic degradation mechanisms, metabolic intermediates, and biodegradation kinetics could not be located.

The provided article outline requires in-depth, scientifically accurate information for each specified section and subsection. Due to the absence of research focused solely on this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

However, extensive research has been conducted on structurally similar compounds, such as 2-Chloro-4-nitroaniline (B86195) and N-Methyl-4-nitroaniline . Studies on these analogs provide insights into how a substituted nitroaniline compound might be degraded by microorganisms. For instance, research on 2-Chloro-4-nitroaniline has identified degradation pathways in bacteria like Rhodococcus sp. plos.orgsemanticscholar.orgnih.gov. These studies have detailed the enzymatic mechanisms, involving monooxygenases and dioxygenases, and have identified metabolic intermediates like 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.orgresearchgate.net Similarly, the biodegradation of 4-nitroaniline has been studied in strains of Acinetobacter sp., with kinetic parameters such as μmax, Ks, and Vmax being determined. researchgate.net

While these findings on analogous compounds are informative, they cannot be directly and accurately extrapolated to this compound without dedicated experimental studies. Therefore, to adhere to the strict requirement of focusing solely on this compound, the requested article cannot be constructed.

Environmental Fate and Degradation Studies of 2 Ethyl 4 Nitroaniline

Biodegradation Kinetics and Modeling

Haldane Inhibition and Michaelis-Menten Models in Nitroaniline Degradation

The degradation of nitroaromatic compounds by microorganisms can often be described by kinetic models that account for substrate inhibition. At high concentrations, the substrate itself can inhibit the activity of the microbial enzymes responsible for its breakdown. The Haldane inhibition model is an extension of the Michaelis-Menten model that incorporates this substrate inhibition effect. researchgate.netsvnit.ac.in

The Michaelis-Menten model describes the rate of enzymatic reactions, assuming that the rate increases with substrate concentration until it reaches a maximum velocity (Vmax) when the enzyme is saturated with the substrate. researchgate.netdiva-portal.org However, for some toxic substrates like nitroanilines, high concentrations can be inhibitory, causing the reaction rate to decrease. The Haldane model adds an inhibition constant (Ki) to the Michaelis-Menten equation to account for this phenomenon. researchgate.net

The key kinetic parameters for 4-NA degradation by Acinetobacter sp. AVLB2 are summarized in the table below. researchgate.net

| Kinetic Model | Parameter | Value | Unit |

| Haldane Inhibition Model | μmax (Maximum specific growth rate) | 0.039 | h⁻¹ |

| Ks (Half-saturation constant) | 6.623 | mg L⁻¹ | |

| Ki (Inhibition constant) | 25.57 | mg L⁻¹ | |

| Michaelis-Menten Model | Vmax (Maximum biodegradation rate) | 0.541 | mg L⁻¹ h⁻¹ |

| Hanes-Woolf Model | Vmax (Maximum biodegradation rate) | 0.551 | mg L⁻¹ h⁻¹ |

This data pertains to 4-nitroaniline (B120555) degradation by Acinetobacter sp. AVLB2 and serves as an illustrative example for nitroaniline compounds. researchgate.net

Non-Biological Degradation Processes (e.g., Photolysis)

In addition to biological degradation, nitroanilines can be transformed in the environment through non-biological processes. researchgate.net For compounds like 2-Ethyl-4-nitroaniline, which contain chromophores, photolysis—degradation by light—can be a significant fate process. plos.org These chromophores absorb light at wavelengths greater than 290 nm, which can initiate photochemical reactions. plos.orgnih.gov

The presence of a nitro group generally enhances the environmental stability of the benzene (B151609) ring, but it also makes the compound susceptible to photochemical degradation. mdpi.com Hydrolysis, the breakdown of a compound by reaction with water, is not considered a major degradation pathway for structurally similar compounds like 2-chloro-4-nitroaniline (B86195) and is therefore unlikely to be significant for this compound. plos.orgnih.gov Similarly, due to a low Henry's Law constant, volatilization from soil or water surfaces is not an important environmental fate process for related nitroanilines. plos.org

| Degradation Process | Relevance to this compound (inferred from analogs) | Description |

| Photolysis | Potentially Significant | Degradation by sunlight due to the presence of light-absorbing chromophores. plos.org The nitro group makes the molecule susceptible to this process. mdpi.com |

| Hydrolysis | Insignificant | The molecule lacks functional groups that are readily hydrolyzed in the environment. plos.org |

| Volatilization | Insignificant | Low Henry's Law constant suggests it will not readily evaporate from soil or water. plos.org |

Environmental Distribution and Persistence Considerations

The environmental distribution and persistence of a chemical are determined by its physical and chemical properties and its susceptibility to degradation processes. Aromatic amines with nitro groups can exhibit significant persistence in the environment. mdpi.com For instance, the related compound 2-chloro-4-nitroaniline is classified as a "blacklist substance" due to its poor biodegradability and has been shown to be resistant to removal during conventional aerobic sewage treatment. plos.orgnih.govsci-hub.se This suggests that this compound may also persist in aquatic environments and soils.

Persistence in the environment means a substance does not break down easily, potentially leading to long-term exposure. umweltbundesamt.de The distribution of this compound in the environment will be governed by its partitioning behavior between air, water, and soil. umweltbundesamt.de Given the low potential for volatilization, it is likely to be found primarily in soil and water compartments following its release into the environment. plos.orgenv.go.jp

| Factor | Influence on this compound | Source |

| Biodegradability | Likely to be low; considered persistent. | plos.orgnih.govsci-hub.se |

| Photodegradation | A potential pathway for removal from sunlit surface waters and soil. | plos.org |

| Aquatic Environment | May not be effectively removed by standard wastewater treatment. | nih.gov |

| Soil | Can persist in soil, with low potential for removal by volatilization. | plos.org |

Bioremediation Potential of this compound Contamination

Bioremediation, which uses microorganisms to break down environmental pollutants, is considered an effective and eco-friendly approach for decontaminating sites polluted with nitroaromatic compounds. researchgate.netplos.org Although direct studies on the bioremediation of this compound are limited, research on analogous compounds demonstrates significant potential.

Microbial strains capable of degrading nitroanilines have been isolated and studied. For example, Rhodococcus sp. strain MB-P1 can utilize 2-chloro-4-nitroaniline as its sole source of carbon, nitrogen, and energy under aerobic conditions. plos.org Similarly, Acinetobacter sp. AVLB2 has been shown to effectively degrade 4-nitroaniline. researchgate.net The bacterium Pseudomonas DL17 has also demonstrated the ability to completely biodegrade high concentrations of p-nitroaniline in alkaline conditions. nih.gov These findings suggest that similar microbial systems could be harnessed for the remediation of this compound.

Field-scale bioremediation techniques like bioventing have also proven effective. In one study, bioventing—a process that enhances the activity of indigenous microbes by supplying air/oxygen to the subsurface—achieved a 56% reduction in 4-nitroaniline concentrations in contaminated soil, whereas no removal was observed in the control plot treated with soil venting alone. tandfonline.com

| Bioremediation Approach | Target Compound | Findings |

| Bacterial Degradation | 2-chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 used it as a sole carbon, nitrogen, and energy source. plos.org |

| Bacterial Degradation | 4-nitroaniline | Acinetobacter sp. AVLB2 showed effective degradation kinetics. researchgate.net |

| Bacterial Degradation | p-nitroaniline | Pseudomonas DL17 achieved 100% degradation of 500 mg/L within 48 hours. nih.gov |

| Bioventing Field Study | 4-nitroaniline | Achieved 56% reduction in soil concentration. tandfonline.com |

These examples highlight the strong potential for developing bioremediation strategies for sites contaminated with this compound, likely involving the isolation and application of specific microbial strains or the stimulation of indigenous microbial populations. plos.orgtandfonline.com

Analytical Methodologies for 2 Ethyl 4 Nitroaniline

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the analysis of 2-Ethyl-4-nitroaniline as they facilitate its separation from complex mixtures, which is a critical step for accurate identification and quantification. The most prevalent techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a versatile and commonly used technique for analyzing nitroaromatic compounds such as this compound. thermofisher.com This method is favored because it can often be performed without a derivatization step, which is sometimes required for GC analysis of polar and thermolabile compounds. thermofisher.comchromatographyonline.com The separation in HPLC is based on the compound's distribution between a stationary phase and a liquid mobile phase.

For the separation of nitroaniline isomers, reversed-phase HPLC is frequently utilized. A C18 column is a typical stationary phase, offering effective separation for non-polar to moderately polar compounds. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. nih.govrsc.org The specific ratio of the mobile phase components can be adjusted to optimize the separation of the target analyte from other components in the sample. nih.govscribd.com Detection is often achieved with a UV detector set at a specific wavelength or a Diode Array Detector (DAD), which can provide spectral data to confirm the identity of the analyte peak. nih.govbam.de

Table 1: Illustrative HPLC Conditions for Nitroaniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acclaim 120 C18 (3 µm, 3 x 150 mm) | chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water mixture | nih.govrsc.org |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV Detector (e.g., at 225 nm or 254 nm) | nih.govrsc.org |

| Temperature | 30°C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Identification

GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it a robust tool for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comnih.gov In this technique, the sample is vaporized and separated in a capillary column before entering the mass spectrometer. etamu.edu

Inside the mass spectrometer, molecules are ionized, typically by electron ionization, causing them to fragment into characteristic patterns. etamu.edu This fragmentation pattern serves as a molecular "fingerprint," allowing for highly confident identification of the compound by comparing the resulting mass spectrum to spectral libraries. etamu.edugtfch.org The mass spectrum for this compound would exhibit a specific molecular ion peak and fragment ions corresponding to the loss of its ethyl and nitro functional groups. researchgate.netproquest.com GC-MS is particularly valuable for identifying unknown degradation products in environmental samples and for trace-level analysis due to its high sensitivity. proquest.comshimadzu.com

Table 2: Typical GC-MS Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Injection Mode | Split/Splitless | shimadzu.com |

| Column | Capillary Column (e.g., HP5-MS) | gtfch.org |

| Carrier Gas | Helium or Hydrogen | etamu.edu |

| Ionization Mode | Electron Ionization (EI) | etamu.edu |

| Detector | Quadrupole Mass Analyzer | etamu.edu |

Spectrophotometric Detection Methods

Spectrophotometry offers a direct and cost-effective method for quantifying compounds that absorb UV or visible light. uobaghdad.edu.iq Due to the presence of the aromatic ring and the nitro group chromophore, this compound exhibits distinct absorption in the UV-Vis spectrum. scielo.br

The methodology involves measuring the absorbance of a solution at its wavelength of maximum absorption (λmax). uobaghdad.edu.iq A calibration curve is generated by plotting the absorbance values of several standard solutions of known concentrations against these concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. gavinpublishers.com While simple, this method can be susceptible to interference from other substances in the sample matrix that absorb at similar wavelengths. researchgate.net For this reason, it is often employed as a detection method following a chromatographic separation, such as in HPLC-UV systems. thermofisher.com

Method Development and Validation for Environmental and Biological Matrices

To ensure the generation of reliable and accurate data, analytical methods for detecting this compound in complex samples like water, soil, or biological fluids must be carefully developed and validated. epa.govresearchgate.net This is particularly crucial for environmental monitoring and requires robust procedures. annualreviews.org

A critical part of method development for trace analysis in environmental samples is often a sample preparation and pre-concentration step. nih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose, where the analyte is extracted from the sample matrix onto a solid sorbent, washed, and then eluted with a small volume of a suitable solvent. thermofisher.comnih.gov This process not only concentrates the analyte but also helps to remove interfering components from the matrix. tandfonline.com For nitroanilines in water, SPE cartridges with C18 or other polymeric sorbents are commonly employed. chromatographyonline.comnih.gov

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It involves assessing several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. tandfonline.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

These validation parameters ensure that the analytical method is reliable, reproducible, and provides data of known quality for regulatory and research purposes. epa.govnih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The industrial synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. Future research will likely focus on developing greener and more efficient synthetic routes for 2-Ethyl-4-nitroaniline. This involves exploring alternative nitrating agents and catalytic systems that minimize waste and improve safety.

Key research directions include:

Solid Acid Catalysts: The use of zeolite-based solid acid catalysts is a promising green alternative to traditional nitration methods that use excess sulfuric and nitric acids. researchgate.net These catalysts can offer enhanced regioselectivity and can be recycled, reducing environmental impact. researchgate.net Research could focus on designing specific zeolite structures that favor the synthesis of this compound with high yield and purity.

Alternative Nitrating Agents: Investigation into cleaner nitrating agents, such as dinitrogen pentoxide (N₂O₅), could lead to more efficient and "green" synthesis processes. researchgate.net

Microwave-Assisted Synthesis: Microwave heating can accelerate chemical reactions, reduce energy consumption, and improve product yields. researchgate.net Applying this technology to the synthesis of this compound could provide a more rapid and energy-efficient manufacturing process. researchgate.net

Deeper Understanding of Structure-Property Relationships

The specific arrangement of the ethyl, amino, and nitro groups on the benzene (B151609) ring of this compound dictates its unique chemical and physical properties. A deeper understanding of these structure-property relationships is crucial for designing new applications. The introduction of the ethyl group at the ortho position relative to the amino group can influence the molecule's planarity, hydrogen bonding capabilities, and electronic properties.

Future research efforts in this area will likely involve:

Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These studies can predict properties like molecular hyperpolarizability, which is relevant for nonlinear optical applications, and can help rationalize linear and nonlinear responses. researchgate.netmdpi.com

Spectroscopic Studies: In-depth analysis using techniques like NMR, IR, and UV-Vis spectroscopy can provide detailed information about the molecule's structure and electronic transitions. This data is essential for correlating the molecular structure with observed properties.

Advanced Material Design with this compound Derivatives

Substituted nitroanilines are valuable precursors in the synthesis of functional materials due to their unique electronic and optical properties. This compound serves as a potential building block for a new generation of advanced materials. The presence of the electron-donating amino and ethyl groups and the electron-withdrawing nitro group creates a "push-pull" system that is often associated with interesting optical phenomena.

Emerging applications in material science could include: